

# Ylangenyl Acetate: A Comprehensive Spectroscopic Guide

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## Compound of Interest

Compound Name: Ylangenyl acetate

Cat. No.: B161354

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## Introduction

**Ylangenyl acetate** is a sesquiterpenoid acetate, a class of natural products of significant interest in chemical and pharmaceutical research due to their diverse biological activities. This technical guide provides a detailed overview of the expected spectral data for **ylangenyl acetate**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of experimentally acquired spectra in publicly available databases, this guide presents predicted data based on the known structure of the parent alcohol, ylangenol, and established spectroscopic principles for related compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate further research.

## Predicted Spectral Data

The spectral data presented below are predicted based on the structure of **ylangenyl acetate**, derived from ylangenol. These predictions are intended to serve as a reference for researchers aiming to identify or characterize this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (Predicted,  $\text{CDCl}_3$ , 500 MHz):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.5-5.0	m	2H	Protons on the carbon bearing the acetate
~5.3	br s	1H	Olefinic proton
~2.05	s	3H	Acetate methyl protons
0.8 - 2.5	m	~20H	Aliphatic and allylic protons

$^{13}\text{C}$  NMR (Predicted,  $\text{CDCl}_3$ , 125 MHz):

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~170-171	C	Carbonyl carbon of acetate
~140-150	C	Quaternary olefinic carbon
~115-125	CH	Olefinic methine carbon
~70-80	$\text{CH}_2$	Carbon bearing the acetate
~60-70	C	Quaternary carbons in the ring system
~40-60	CH	Methine carbons in the ring system
~20-40	$\text{CH}_2$	Methylene carbons in the ring system
~21	$\text{CH}_3$	Acetate methyl carbon
~15-30	$\text{CH}_3$	Methyl carbons on the ring system

## Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

m/z	Interpretation
262	$[M]^+$ (Molecular Ion)
202	$[M - \text{CH}_3\text{COOH}]^+$ (Loss of acetic acid)
187	$[M - \text{CH}_3\text{COOH} - \text{CH}_3]^+$ (Loss of acetic acid and a methyl group)
43	$[\text{CH}_3\text{CO}]^+$ (Acetyl cation - often a base peak)

## Infrared (IR) Spectroscopy

Characteristic Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Bond Vibration	Functional Group
~2950-2850	C-H stretch	Alkanes
~1735-1745	C=O stretch	Ester (acetate)
~1230-1240	C-O stretch	Ester (acetate)
~1370	C-H bend	Methyl

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **ylangenyl acetate**.

## NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **ylangenyl acetate** in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Spectroscopy:

- Instrument: 500 MHz NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

#### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
- Pulse Program: Proton-decoupled pulse sequence (zgpg30).
- Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

## Mass Spectrometry

#### Sample Preparation:

- Dissolve a small amount of purified **ylangenyl acetate** in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

#### Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

- GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Injection Volume: 1  $\mu$ L.
- Inlet Temperature: 250  $^{\circ}$ C.
- Oven Program: Start at 50  $^{\circ}$ C, hold for 2 minutes, then ramp to 280  $^{\circ}$ C at a rate of 10  $^{\circ}$ C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of neat **ylangenyl acetate** oil directly onto the ATR crystal.
- Alternatively, if the sample is solid, press a small amount firmly onto the crystal to ensure good contact.

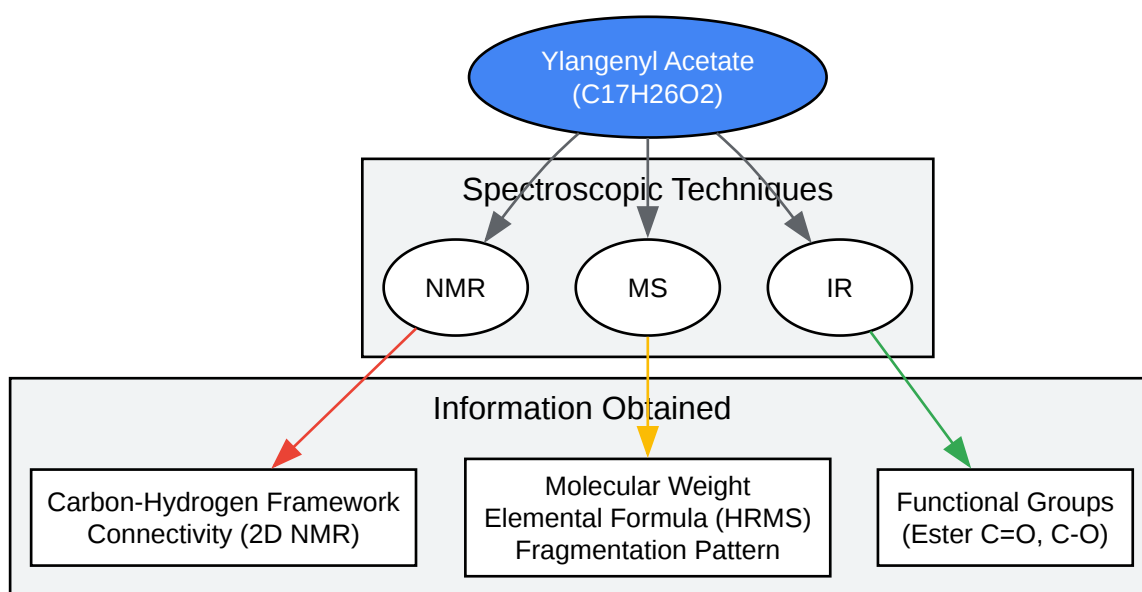
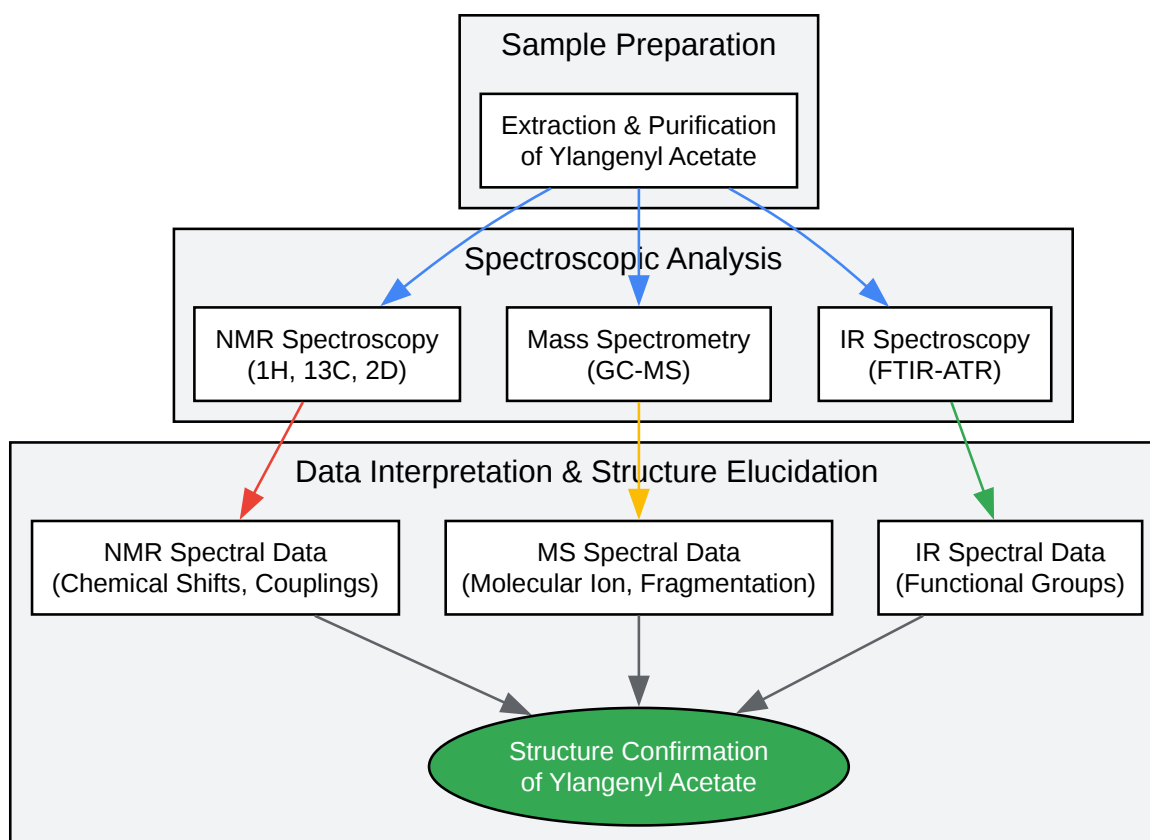
Fourier-Transform Infrared (FTIR) Spectroscopy:

- Instrument: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Visualizations

### Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a natural product like **ylangenyl acetate**.



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